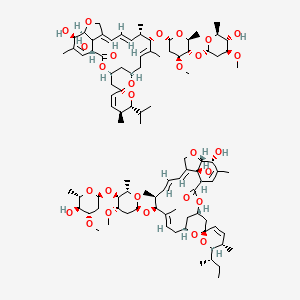
avermectin B1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Avermectin B1 is a macrocyclic lactone compound produced by the soil bacterium Streptomyces avermitilis. It is a mixture of two homologues, B1a and B1b, and is widely used as an anthelmintic and insecticidal agent. This compound has potent activity against a broad spectrum of nematodes and arthropod parasites, making it valuable in agriculture and veterinary medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of avermectin B1 typically involves the fermentation of Streptomyces avermitilis. The process includes the following steps:
Fermentation: The bacterium is cultured in a nutrient-rich medium under controlled conditions to produce the fermentation broth containing this compound.
Extraction: The mycelium is separated from the broth and dried. The dried mycelium is then extracted using solvents such as methanol or toluene.
Purification: The extract is concentrated and subjected to crystallization. Ethanol is often added to the solution, which is then heated and cooled to induce crystallization.
Industrial Production Methods: Industrial production of this compound follows a similar process but on a larger scale. Advanced techniques such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are used for the quantitative determination and purification of the compound .
Análisis De Reacciones Químicas
Avermectin B1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form derivatives with different biological activities. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can modify the double bonds in the this compound structure, leading to the formation of dihydro derivatives.
Substitution: Substitution reactions involve the replacement of functional groups in the this compound molecule.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions are often derivatives of this compound with enhanced or modified biological activities .
Aplicaciones Científicas De Investigación
Avermectin B1 has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying macrocyclic lactones and their chemical properties.
Biology: this compound is employed in research on parasitic infections and the development of antiparasitic agents.
Agriculture: this compound is used as a pesticide to control pests and parasites in crops and livestock.
Mecanismo De Acción
Avermectin B1 exerts its effects by binding to glutamate-gated chloride channels in the nerve and muscle cells of invertebrates. This binding enhances the effects of glutamate, causing an influx of chloride ions into the cells. The resulting hyperpolarization leads to paralysis and death of the parasites. Mammals are not affected because they do not possess these specific chloride channels .
Comparación Con Compuestos Similares
Ivermectin: A semi-synthetic derivative of avermectin B1 with similar anthelmintic properties.
Selamectin: Used primarily in veterinary medicine for the treatment of parasitic infections in pets.
Doramectin: Another derivative used in livestock for its broad-spectrum antiparasitic activity
Compared to these compounds, this compound is unique in its specific combination of B1a and B1b homologues, which contribute to its potent biological activity and broad-spectrum efficacy .
Propiedades
Número CAS |
65195-55-3; 71751-41-2 |
|---|---|
Fórmula molecular |
C95H142O28 |
Peso molecular |
1732.153 |
Nombre IUPAC |
(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one;(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethyl-2-propan-2-ylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one |
InChI |
InChI=1S/C48H72O14.C47H70O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38;1-24(2)41-27(5)16-17-46(61-41)22-33-19-32(60-46)15-14-26(4)42(25(3)12-11-13-31-23-54-44-39(48)28(6)18-34(45(50)57-33)47(31,44)51)58-38-21-36(53-10)43(30(8)56-38)59-37-20-35(52-9)40(49)29(7)55-37/h12-15,17-19,25-26,28,30-31,33-45,49-50,52H,11,16,20-24H2,1-10H3;11-14,16-18,24-25,27,29-30,32-44,48-49,51H,15,19-23H2,1-10H3/b13-12+,27-15+,32-14+;12-11+,26-14+,31-13+/t25-,26-,28-,30-,31-,33+,34-,35-,36-,37-,38-,39-,40+,41-,42-,43+,44-,45+,47+,48+;25-,27-,29-,30-,32+,33-,34-,35-,36-,37-,38-,39+,40-,41+,42-,43-,44+,46+,47+/m00/s1 |
Clave InChI |
IBSREHMXUMOFBB-JFUDTMANSA-N |
SMILES |
CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C.CC1C=CC=C2COC3C2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O)OC)OC)C)OC7(C4)C=CC(C(O7)C(C)C)C)O |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















